Tubocurarine

Description

Properties

IUPAC Name |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJZZMVDLULRGK-URLMMPGGSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41N2O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048393 | |

| Record name | d-Tubocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tubocurarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/, Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/, INSOL IN DIETHYL ETHER /CHLORIDE/, 3.23e-04 g/L | |

| Record name | TUBOCURARINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tubocurarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-95-4, 6989-98-6 | |

| Record name | (+)-Tubocurarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubocurarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubocurarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | d-Tubocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBOCURARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9YXS298BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TUBOCURARINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tubocurarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ | |

| Record name | TUBOCURARINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

From Poisoned Arrows to Anesthesia: The Discovery and Isolation of Tubocurarine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of tubocurarine from a mysterious Amazonian arrow poison to a cornerstone of modern anesthesia is a compelling narrative of exploration, meticulous scientific inquiry, and the dawn of molecular pharmacology. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, with a focus on the key experiments, methodologies, and quantitative data that marked this pivotal chapter in drug development. For researchers and scientists, this document aims to be a detailed resource, elucidating the scientific rigor that transformed a potent toxin into a life-saving therapeutic agent.

Early History and Ethnobotanical Origins

For centuries, indigenous peoples of the Amazon basin utilized a potent muscle-paralyzing substance known as "curare" to coat the tips of their hunting arrows and darts.[1] The poison, derived from various plant sources, allowed for the efficient capture of prey by inducing skeletal muscle paralysis, leading to asphyxiation.[1] The preparation of curare was a guarded secret, with different tribes employing unique recipes and plant combinations. Early European explorers in the 16th century were the first to document the existence of this formidable poison.[2]

The primary botanical source for the most potent form of curare, known as "tube curare" due to its storage in bamboo tubes, was later identified as Chondrodendron tomentosum, a large vine native to the Amazon rainforest.[2][3]

Pioneering Physiological Investigations: Claude Bernard's Experiments

The first systematic and scientific investigation into the physiological effects of curare was conducted by the renowned French physiologist, Claude Bernard, in the mid-19th century.[4][5] His elegant and decisive experiments on frogs laid the groundwork for understanding the mechanism of action of this mysterious poison and established a foundational principle of pharmacology: the localization of a drug's effect to a specific site in the body.

Experimental Protocol: The Frog Nerve-Muscle Preparation

Bernard's primary experimental model was the frog nerve-muscle preparation. While the exact quantitative details of his initial experiments are not extensively documented in all historical records, the general methodology can be reconstructed from his writings, particularly from his book "Leçons sur les effets des substances toxiques et médicamenteuses" (1857).[4]

Objective: To determine the site of action of curare.

Materials:

-

Live frogs

-

Crude curare extract

-

Ligature (thread)

-

Electrical stimulation apparatus

Methodology:

-

A live frog was taken, and a ligature was tied tightly around one of its hind legs, excluding the sciatic nerve from the ligature but occluding the blood vessels. This procedure isolated the leg from the systemic circulation while maintaining its nerve supply.

-

A small amount of curare was then introduced under the skin of the frog's back.

-

The frog was observed. The parts of the body exposed to the circulating curare (the non-ligated limbs and torso) gradually became paralyzed. However, the ligated leg, which was protected from the curare, remained mobile.

-

Electrical stimulation was then applied to different parts of the preparation:

-

Direct stimulation of the paralyzed muscles: This resulted in muscle contraction.

-

Stimulation of the motor nerves leading to the paralyzed muscles: This produced no response.

-

Stimulation of the sciatic nerve of the ligated, non-paralyzed leg: This resulted in the normal contraction of the muscles in that leg.

-

Stimulation of the sensory nerves in the paralyzed parts of the body: This would elicit a reflex contraction in the protected, non-paralyzed leg, demonstrating that sensory nerves were unaffected.

-

Experimental Workflow: Claude Bernard's Frog Experiment

Caption: Workflow of Claude Bernard's frog experiment.

The Gill Expedition: Securing the Source

Despite Bernard's groundbreaking work, the precise botanical origin of the most potent curare and a reliable supply for further research remained elusive. This challenge was overcome through the efforts of Richard Gill, an American explorer and ethnobotanist.[1] In 1938, Gill led an expedition to the Amazon rainforest in Ecuador with the specific goal of documenting the preparation of curare and obtaining a substantial quantity for scientific analysis.[6][7]

Gill's expedition was successful, and he returned to the United States with approximately 25 pounds (over 11 kg) of crude curare paste.[6][8] This significant quantity was made available to researchers and pharmaceutical companies, paving the way for the isolation of its active principle.

| Expedition Data | Value |

| Explorer | Richard Gill |

| Year of Expedition | 1938 |

| Location | Amazon, Ecuador |

| Quantity of Curare Obtained | ~25 pounds (~11.3 kg) |

| Primary Botanical Source Identified | Chondrodendron tomentosum |

The Isolation of d-Tubocurarine: Harold King's Breakthrough

The stage was now set for the chemical isolation of the active compound from the crude curare brought back by Gill. This landmark achievement was accomplished in 1935 by Harold King, a chemist at the National Institute for Medical Research in London, who was working with a museum sample of "tube curare".[3] His work, published in the Journal of the Chemical Society, detailed the first successful isolation of a crystalline, pure alkaloid from curare, which he named d-tubocurarine.[9]

Experimental Protocol: Isolation of d-Tubocurarine

Objective: To isolate the pure, crystalline active principle from crude "tube curare".

Starting Material: Crude curare extract from Chondrodendron tomentosum.

General Methodology (Reconstructed):

-

Extraction: The crude curare paste was likely first treated with an acidic solution (e.g., dilute hydrochloric acid) to convert the alkaloids into their water-soluble salt forms. This aqueous extract would then be separated from the insoluble plant material.

-

Basification and Solvent Extraction: The acidic aqueous extract was then made alkaline (e.g., with sodium carbonate or ammonia) to precipitate the free-base alkaloids. These were then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or ether).

-

Purification: The organic solvent extract, containing a mixture of alkaloids, would then be subjected to further purification steps. This may have involved repeated acid-base extractions and crystallization.

-

Crystallization: The final step involved the careful crystallization of the purified alkaloid from a suitable solvent to obtain pure, crystalline d-tubocurarine chloride.

This pioneering work provided the scientific community with a pure, standardized substance, allowing for precise pharmacological studies and, eventually, its clinical application.

Mechanism of Action at the Neuromuscular Junction

Subsequent research elucidated the precise mechanism by which d-tubocurarine exerts its paralytic effect. It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[10]

The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε subunit.[11][12] In the fetal form, a γ subunit is present instead of the ε subunit.[11] Acetylcholine, the endogenous neurotransmitter, binds to the α subunits, causing a conformational change that opens the ion channel, allowing an influx of sodium ions and leading to depolarization of the muscle cell membrane and subsequent muscle contraction.

d-Tubocurarine, due to its structural similarity to acetylcholine, binds to the same recognition sites on the α subunits of the nAChR but does not activate the channel.[13] By competitively blocking the binding of acetylcholine, it prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction.

Signaling Pathway: this compound at the Neuromuscular Junction

Caption: Competitive antagonism of this compound at the nAChR.

Conclusion

The discovery and isolation of this compound represent a landmark achievement in the history of pharmacology and medicine. From its origins as a mysterious arrow poison, the dedicated efforts of scientists like Claude Bernard, Richard Gill, and Harold King transformed it into a powerful tool for physiological research and a vital component of modern anesthesia. This journey underscores the importance of ethnobotany, rigorous experimental methodology, and the chemical isolation of active principles in the development of new therapeutic agents. The story of this compound serves as a powerful example of how a deep understanding of a natural toxin's mechanism of action can lead to profound benefits for human health.

References

- 1. anaesthetists.org [anaesthetists.org]

- 2. Curare | Research Starters | EBSCO Research [ebsco.com]

- 3. Waterton and Wouralia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Curare and Claude Bernard--how was his work introduced into Japanese scientific communities?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The connection between Dr. Harold Griffith and Richard Gill: new insights into the history of curare use in anesthesia from previously unknown correspondence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. csahq.org [csahq.org]

- 8. researchgate.net [researchgate.net]

- 9. cambridge.org [cambridge.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. jneurosci.org [jneurosci.org]

- 13. Muscle-type nicotinic receptor - Wikipedia [en.wikipedia.org]

Tubocurarine's Competitive Antagonism at the Neuromuscular Junction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubocurarine, a mono-quaternary benzylisoquinoline alkaloid, has historically served as the archetypal non-depolarizing neuromuscular blocking agent. Its profound muscle relaxant effects, which have been pivotal in both physiological research and clinical anesthesiology, stem from its specific interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, detailing its competitive antagonism, binding kinetics, and the experimental methodologies used to elucidate its function. Quantitative data are systematically presented, and key signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between a motor neuron and a muscle fiber, leading to muscle contraction. The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nAChRs on the postsynaptic muscle membrane. This binding event triggers a conformational change in the receptor, opening its ion channel and leading to depolarization of the muscle fiber, ultimately resulting in contraction.

This compound exerts its pharmacological effect by interfering with this critical signaling cascade.[1][2] It is classified as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, ACh, on the nAChR without activating the receptor.[1][2] This reversible binding prevents ACh from accessing its receptor, thereby inhibiting neuromuscular transmission and causing flaccid paralysis.[1] While its clinical use has largely been superseded by synthetic agents with more favorable safety profiles, this compound remains an invaluable tool in pharmacological and physiological research for its well-characterized mechanism of action.[3]

Molecular Mechanism of Action

Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nAChR.[1][2] This means it reversibly binds to the acetylcholine binding sites on the receptor without causing the conformational change that opens the ion channel. By occupying these sites, this compound prevents acetylcholine from binding and initiating the cascade of events that leads to muscle cell depolarization and contraction. The blockade is surmountable, meaning that it can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.[1]

The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two α subunits, one β, one δ, and one ε subunit. The two acetylcholine binding sites are located at the interfaces between the α and δ subunits and the α and ε subunits.[4] this compound exhibits a degree of selectivity for these non-identical binding sites.[4]

Binding Sites and Affinity

Research has demonstrated that this compound binds at the interface of the α-γ and α-δ subunits of the nicotinic acetylcholine receptor.[5][6] Photoaffinity labeling studies have been instrumental in identifying the specific amino acid residues involved in this compound binding.[5][6][7] The affinity of this compound for its binding sites has been quantified through various experimental approaches, yielding dissociation constants (Kd) and inhibitor constants (Ki) that reflect the concentration of the drug required to occupy 50% of the receptors at equilibrium.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with the nicotinic acetylcholine receptor.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Dissociation Constant (Kd) | ||||

| High-affinity site | 35 nM | Torpedo electric organ | Photoaffinity labeling with d-[3H]this compound | [5][6] |

| Low-affinity site | 1.2 µM | Torpedo electric organ | Photoaffinity labeling with d-[3H]this compound | [5][6] |

| Open channels | 0.12 µM | Frog neuromuscular junction | Voltage-clamp at -70 mV | [8][9] |

| Open channels | 0.02 µM | Frog neuromuscular junction | Voltage-clamp at -120 mV | [8][9] |

| Inhibitor Constant (Ki) | ||||

| Wild-type receptor | 20 nM | Torpedo acetylcholine receptor | Inhibition of acetylcholine binding | [7] |

| αY198F mutant receptor | 3.1 nM | Torpedo acetylcholine receptor | Inhibition of acetylcholine binding | [7] |

| γW55L mutant receptor | 170 nM | Torpedo acetylcholine receptor | Inhibition of acetylcholine binding | [7] |

| IC50 | ||||

| Human nAChRs | In agreement with reported results | Human tissue-engineered systems | Dose-response curve | [10] |

Experimental Protocols

The characterization of this compound's mechanism of action has been reliant on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Voltage-Clamp and Patch-Clamp Electrophysiology

Objective: To measure the ion currents across the postsynaptic membrane in response to acetylcholine and to study the blocking effects of this compound.

Methodology:

-

Preparation: A neuromuscular junction preparation, such as the frog sartorius muscle or rat diaphragm, is dissected and mounted in a recording chamber.[9][11]

-

Electrode Placement: Two microelectrodes are inserted into a muscle fiber near the end-plate region. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired level. For patch-clamp, a glass micropipette with a polished tip is pressed against the muscle membrane to isolate a small "patch" of the membrane containing one or more nAChRs.

-

Data Acquisition: The motor nerve is stimulated to evoke the release of acetylcholine, and the resulting end-plate currents (EPCs) or single-channel currents are recorded.

-

Drug Application: this compound is added to the bathing solution at known concentrations.

-

Analysis: The effect of this compound on the amplitude and decay kinetics of the EPCs or the opening frequency and duration of single channels is analyzed to determine the nature of the block (competitive vs. non-competitive) and to calculate kinetic parameters.[9][12]

Radioligand Binding Assays

Objective: To directly measure the binding of this compound to nicotinic acetylcholine receptors and to determine its binding affinity.

Methodology:

-

Membrane Preparation: Tissues rich in nAChRs, such as the electric organ of Torpedo fish, are homogenized, and the cell membranes are isolated by centrifugation.[5][6]

-

Incubation: The membrane preparation is incubated with radiolabeled this compound (e.g., [3H]this compound) at various concentrations.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Analysis: Scatchard analysis or non-linear regression is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays, where a fixed concentration of radiolabeled ligand is co-incubated with varying concentrations of unlabeled this compound, are used to determine the inhibitor constant (Ki).[7]

Photoaffinity Labeling

Objective: To identify the specific amino acid residues within the nAChR that constitute the this compound binding site.

Methodology:

-

Synthesis of Photoreactive Probe: A photoreactive derivative of this compound, often containing an azido (B1232118) group, is synthesized.

-

Incubation and Photolysis: The membrane preparation is incubated with the photoreactive probe in the dark. The sample is then exposed to UV light, which activates the azido group, causing it to form a covalent bond with nearby amino acid residues.[5][6]

-

Protein Separation and Identification: The nAChR subunits are separated by SDS-PAGE. The radiolabeled subunits are identified by autoradiography.

-

Peptide Mapping and Sequencing: The labeled subunit is proteolytically digested, and the resulting peptide fragments are separated by high-performance liquid chromatography (HPLC). The radioactive peptides are then sequenced to identify the specific amino acid residues that were covalently modified by the photoaffinity label.[5][6]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the normal signaling pathway at the neuromuscular junction and the mechanism of action of this compound.

Conclusion

This compound's action at the neuromuscular junction is a classic example of competitive antagonism. By reversibly binding to nicotinic acetylcholine receptors, it effectively blocks neuromuscular transmission, leading to muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for understanding the intricate molecular interactions that govern this process. While newer agents have replaced this compound in clinical practice, its well-defined mechanism of action ensures its continued importance as a fundamental research tool in pharmacology and neuroscience. The ongoing study of this compound and its interactions with the nAChR continues to provide valuable insights into the structure and function of this critical receptor and informs the development of novel neuromuscular blocking drugs.

References

- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]

- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of d-tubocurarine binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The actions of this compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The actions of this compound at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Pre-and post-junctional effects of this compound and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of d-Tubocurarine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of d-tubocurarine, a naturally occurring benzylisoquinoline alkaloid renowned for its potent neuromuscular blocking properties. Historically used as a principal component of curare, d-tubocurarine has been pivotal in the development of modern anesthesiology and pharmacology.

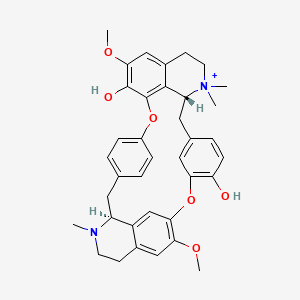

Chemical Structure

d-Tubocurarine is a mono-quaternary ammonium (B1175870) compound, a feature that was a correction from an earlier, erroneously proposed bis-quaternary structure.[1] The molecule consists of two tetrahydroisoquinoline units linked by a diaryl ether bridge. One of the nitrogen atoms is a quaternary ammonium ion, while the other is a tertiary amine.[1][2] This structural arrangement is crucial for its biological activity.

The definitive three-dimensional structure of d-tubocurarine was elucidated through X-ray crystallography.[2][3] Studies on its crystalline salts, such as the dibromide and dichloride forms, have revealed that the molecule can adopt different conformations depending on its crystalline environment.[2]

Quantitative Structural Data

The precise bond lengths and angles within the d-tubocurarine molecule have been determined from X-ray crystallographic data. The following tables summarize the interatomic distances and interbond angles for d-tubocurarine dichloride pentahydrate.

Table 1: Interatomic Bond Distances (Å) in d-Tubocurarine Dichloride Pentahydrate

| Atom 1 | Atom 2 | Distance (Å) |

| N(1) | C(1) | 1.52 |

| N(1) | C(10) | 1.51 |

| N(1) | C(11) | 1.50 |

| C(1) | C(2) | 1.53 |

| C(2) | C(3) | 1.40 |

| ... | ... | ... |

(Note: A comprehensive list of all bond lengths from the crystallographic data is extensive. The table presents a selection to illustrate the nature of the data. For a complete dataset, refer to the original crystallographic publication by Codding and James, 1973.)

Table 2: Interbond Angles (°) in d-Tubocurarine Dichloride Pentahydrate

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(1) | N(1) | C(10) | 110.1 |

| C(1) | N(1) | C(11) | 111.2 |

| C(10) | N(1) | C(11) | 108.9 |

| N(1) | C(1) | C(2) | 110.5 |

| C(1) | C(2) | C(3) | 119.8 |

| ... | ... | ... | ... |

(Note: This table provides a representative sample of the interbond angles. For exhaustive data, the original crystallographic study should be consulted.)

Stereochemistry

The "d" in d-tubocurarine stands for dextrorotatory, indicating its property of rotating plane-polarized light to the right. The molecule possesses two chiral centers, which are crucial for its specific interaction with the nicotinic acetylcholine (B1216132) receptor. The absolute configuration of these stereocenters has been confirmed by X-ray anomalous scattering to be (1S, 1'R).[2][3] The precise stereochemical arrangement is a key determinant of its high affinity and antagonist activity at the receptor.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of d-tubocurarine are often embedded within older research articles and may lack the explicit step-by-step format of modern publications. However, based on the available literature, the following outlines the general methodologies employed.

X-ray Crystallography

The determination of the crystal structure of d-tubocurarine salts was a landmark in understanding its molecular architecture.

Methodology:

-

Crystallization: Crystals of d-tubocurarine salts (e.g., dibromide or dichloride pentahydrate) were grown from a suitable solvent, such as aqueous ethanol (B145695) or methanol, through slow evaporation.[3]

-

Data Collection: A single crystal was mounted and irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded on photographic film or with a diffractometer.

-

Structure Solution: The positions of the heavy atoms (bromide or chloride ions) were determined from the Patterson function. These positions were then used to phase the structure factors and calculate an initial electron density map.

-

Structure Refinement: The atomic positions and thermal parameters were refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in confirming the mono-quaternary structure of d-tubocurarine and in studying its conformation in solution.

Methodology:

-

Sample Preparation: A solution of d-tubocurarine was prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer. Two-dimensional NMR techniques, such as COSY and NOESY, were employed to assign proton and carbon signals and to determine through-bond and through-space correlations, respectively.

-

Conformational Analysis: The nuclear Overhauser effect (NOE) data provided insights into the proximity of different protons, allowing for the determination of the molecule's preferred conformation in solution.

Pharmacological Data

d-Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), primarily at the neuromuscular junction.[4] Its binding affinity has been quantified in various studies.

Table 3: Binding Affinity of d-Tubocurarine for Nicotinic Acetylcholine Receptors

| Receptor Subtype/Source | Kᵢ (nM) | KᏧ (nM) | Method |

| Torpedo nAChR (high affinity) | 20 | 35 | Radioligand Binding |

| Torpedo nAChR (low affinity) | - | 1200 | Radioligand Binding |

| Frog Neuromuscular Junction | - | 2200 - 8800 | Electrophysiology |

Kᵢ (inhibition constant) and KᏧ (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Visualizations

Chemical Structure of d-Tubocurarine

References

- 1. X-ray structure of the curare alkaloid (+)-tubocurarine dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound chloride - Wikipedia [en.wikipedia.org]

Tubocurarine as a Competitive Antagonist of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubocurarine, a naturally occurring alkaloid, is a classical competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action involves the reversible binding to the acetylcholine (ACh) binding sites on the nAChR, thereby preventing the channel opening and subsequent ion influx that leads to cell depolarization. This blockade of nAChR signaling has profound physiological effects, most notably neuromuscular paralysis. This technical guide provides an in-depth overview of the core principles of this compound's interaction with nAChRs, including its binding kinetics, the downstream signaling consequences of receptor blockade, and detailed protocols for key experimental techniques used to study these interactions.

Mechanism of Action: Competitive Antagonism

This compound functions as a non-depolarizing neuromuscular blocking agent by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to nAChRs at the postsynaptic membrane of the neuromuscular junction.[1] This reversible antagonism prevents the conformational change required for the opening of the ion channel, thus inhibiting the influx of sodium and calcium ions that is necessary for muscle cell depolarization and contraction.[2] The competitive nature of this interaction means that the blockade can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.[1]

The binding of this compound is not uniform across all nAChR subtypes. For instance, it exhibits different affinities for fetal versus adult muscle nAChRs and can also interact with neuronal nAChRs, albeit with varying potencies.[3][4] Structural studies have identified that this compound binds at the interface between the α and its adjacent non-α (γ or δ) subunits of the nAChR.[5][6]

Quantitative Data on this compound-nAChR Interactions

The affinity and kinetics of this compound binding to nAChRs have been quantified using various experimental techniques. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Receptor Type/System | Reference |

| IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR (BC3H-1 cells) | [7] |

| Kᵢ | 0.4 µM | Bovine adrenal medulla nAChRs (likely α3β4*) | [8] |

| Kᵈ (high affinity) | 35 nM | Torpedo nAChR | [5] |

| Kᵈ (low affinity) | 1.2 µM | Torpedo nAChR | [5] |

| kₒₙ (association rate) | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | [7] |

| kₒff (dissociation rate) | 5.9 ± 1.3 s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | [7] |

Table 1: Binding affinities and kinetic constants of this compound for various nicotinic acetylcholine receptors.

Signaling Pathways Affected by this compound

The primary signaling event initiated by nAChR activation is a rapid influx of cations, leading to membrane depolarization. By blocking this initial event, this compound effectively inhibits all downstream signaling cascades.

Inhibition of Neuromuscular Transmission

At the neuromuscular junction, the blockade of nAChRs by this compound prevents the generation of an end-plate potential, thereby inhibiting the initiation of a muscle action potential and subsequent muscle contraction.[2]

Figure 1: this compound's blockade of neuromuscular transmission.

Modulation of Calcium-Dependent Signaling

In neuronal and other cell types, nAChR activation leads to an increase in intracellular calcium concentration through direct influx via the receptor channel and subsequent activation of voltage-gated calcium channels.[1] This calcium signal can trigger a variety of downstream events, including neurotransmitter release, activation of protein kinases, and changes in gene expression.[9] this compound, by preventing the initial calcium influx, inhibits these calcium-dependent signaling pathways.

Figure 2: Inhibition of nAChR-mediated calcium signaling by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through nAChRs in response to acetylcholine application and the inhibitory effects of this compound.

Objective: To determine the IC₅₀ of this compound for the inhibition of acetylcholine-evoked currents in cells expressing nAChRs.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).

-

Acetylcholine chloride stock solution.

-

This compound chloride stock solution.

-

Patch-clamp amplifier, data acquisition system, and microscope.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Culture cells expressing the target nAChR on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply acetylcholine (at a concentration that elicits a submaximal response, e.g., EC₂₀) using a rapid perfusion system to evoke an inward current.

-

Co-apply acetylcholine with increasing concentrations of this compound.

-

Record the peak amplitude of the inward current at each this compound concentration.

-

Normalize the current responses to the control response (acetylcholine alone) and plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 3: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for nAChRs by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of this compound for a specific nAChR subtype.

Materials:

-

Membrane preparation from a tissue or cell line expressing the nAChR of interest.

-

Radioligand (e.g., [³H]-epibatidine or [³H]-tubocurarine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled this compound chloride.

-

Unlabeled nicotine (B1678760) (for determining non-specific binding).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a membrane suspension in assay buffer.

-

In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kᵈ), and increasing concentrations of unlabeled this compound.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled nicotine).

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[4]

Figure 4: Workflow for a competitive radioligand binding assay.

Photoaffinity Labeling

This technique is used to identify the amino acid residues within the nAChR binding pocket that interact with this compound. A photoreactive derivative of this compound is used to covalently label the receptor upon UV irradiation.

Objective: To identify the this compound binding site on the nAChR.

Materials:

-

nAChR-rich membrane preparation.

-

Photoreactive this compound analog (e.g., [³H]-tubocurarine).

-

UV light source (e.g., 254 nm).

-

SDS-PAGE equipment.

-

Reagents for protein digestion (e.g., trypsin).

-

HPLC system.

-

Protein sequencing equipment.

Procedure:

-

Equilibrate nAChR-rich membranes with the photoreactive [³H]-tubocurarine analog.

-

Include control samples with an excess of a competing non-photoreactive ligand (e.g., carbamoylcholine) to identify specific labeling.

-

Irradiate the samples with UV light to induce covalent cross-linking of the photoreactive this compound to the receptor.[1]

-

Separate the nAChR subunits by SDS-PAGE.

-

Identify the radiolabeled subunit(s) by autoradiography or scintillation counting of gel slices.

-

Excise the labeled protein band(s) and perform enzymatic digestion.

-

Separate the resulting peptides by HPLC.

-

Identify the radiolabeled peptide(s).

-

Perform protein sequencing of the labeled peptide(s) to identify the amino acid residue(s) that are covalently modified by the photoreactive this compound.

Conclusion

This compound remains a cornerstone for understanding the pharmacology of nicotinic acetylcholine receptors. Its well-characterized competitive antagonism provides a valuable tool for dissecting the role of nAChRs in various physiological processes. The experimental protocols detailed in this guide offer robust methods for quantifying the interaction of this compound and other ligands with nAChRs, as well as for elucidating the molecular basis of these interactions. A thorough understanding of this compound's mechanism of action continues to inform the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Photoaffinity labeling of functional states of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of neuronal nicotinic acetylcholine receptors in rat vagal pulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Properties of Tubocurarine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubocurarine chloride, a benzylisoquinoline alkaloid and the active component of curare, has historically served as a prototypical non-depolarizing neuromuscular blocking agent.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays, quantitative data on its potency and affinity, and visualizations of its interaction with the neuromuscular junction are presented to support further research and development in the field of neuromuscular pharmacology. While largely replaced in clinical practice by synthetic agents with more favorable safety profiles, this compound remains a vital tool for pharmacological research.[2]

Mechanism of Action

This compound chloride functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][3] By binding to the α-subunits of the nAChR, it directly competes with the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This reversible binding prevents the ion channel of the receptor from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction.[1][4] The antagonism by this compound can be surmounted by increasing the concentration of ACh at the synaptic cleft, a principle utilized in its clinical reversal by acetylcholinesterase inhibitors like neostigmine.[3]

Beyond its primary action at the neuromuscular junction, this compound also exhibits antagonist activity at other nAChR subtypes, as well as at 5-HT₃ and GABAₐ receptors.[5]

Signaling Pathway of Neuromuscular Transmission and Blockade by this compound Chloride

Caption: Neuromuscular junction signaling and this compound's inhibitory action.

Quantitative Pharmacological Data

The potency and affinity of this compound chloride have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Affinity of this compound Chloride

| Parameter | Receptor/System | Value | Species | Reference(s) |

| IC₅₀ | Embryonic muscle nAChR | 41 ± 2 nM | Mouse (BC3H-1 cells) | [1] |

| (α1)₂β1γδ and (α1)₂β1δε nAChRs | 43 - 82 nM | - | [6] | |

| Neuronal nAChR (inhibitory effect) | 0.7 (0.5-0.9) µM | Bovine (adrenal cells) | [7] | |

| Neuronal nAChR (this compound-protected) | 0.3 (0.2-0.4) µM | Bovine (adrenal cells) | [7] | |

| Kᵢ | Neuronal nAChR (α2β2) | 1.4 µM | - | [6] |

| Neuronal nAChR (α2β4) | 4.2 µM | - | [6] | |

| Neuronal nAChR (α3β2) | 390 nM | Rat | [8] | |

| Ionic channel of nAChR (37°C) | 10 µM | Torpedo | [9] | |

| Ionic channel of nAChR (22°C) | 100 µM | Torpedo | [9] | |

| Kₑ | Competitive block at nAChR | 0.34 µM | Frog | [10] |

| Kₑ | Open channel block at nAChR (-70 mV) | ~0.12 µM | Frog | [10] |

| Kₑ | Open channel block at nAChR (-12 mV) | ~0.02 µM | Frog | [10] |

Table 2: In Vivo Potency of this compound Chloride in Humans

| Parameter | Stimulation Frequency | Value (mg/kg) | Reference(s) |

| ED₅₀ | 0.1 Hz | 0.25 | [11] |

| 1.0 Hz | 0.07 | [11] | |

| ED₉₅ | 0.1 Hz | 0.52 | [11] |

| 1.0 Hz | 0.15 | [11] | |

| Infants | 0.414 | [12] | |

| Children | 0.499 | [12] | |

| Adolescents | 0.445 | [12] |

Table 3: Pharmacokinetic Properties of this compound Chloride

| Parameter | Value | Species | Reference(s) |

| Onset of Action | ~5 minutes | Human | [2] |

| Duration of Action | 60 - 120 minutes | Human | [2] |

| Elimination Half-life | 1 - 2 hours | Human | [2] |

| Protein Binding | 50% | Human | [2] |

| Bioavailability (IV) | 100% | Human | [2] |

Table 4: Toxicological Data for this compound Chloride

| Parameter | Route | Value (mg/kg) | Species | Reference(s) |

| LD₅₀ | Intravenous | 0.13 | Mouse | [2] |

| Intravenous | 0.146 | Rabbit | [2] |

Experimental Protocols

In Vitro Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound chloride for nicotinic acetylcholine receptors.

Caption: General workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Homogenize tissue (e.g., Torpedo electric organ) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.[13]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[13]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and the membrane preparation.[13]

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled competitor (e.g., nicotine), and the membrane preparation.[13]

-

Competitive Binding: Add serial dilutions of this compound chloride, the radioligand, and the membrane preparation.

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

-

-

Separation and Quantification:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

In Vivo Assessment of Neuromuscular Blockade

This protocol outlines the measurement of neuromuscular blockade induced by this compound chloride in an animal model or human subject.

Caption: Workflow for in vivo monitoring of neuromuscular blockade.

-

Subject Preparation:

-

Nerve Stimulation and Recording:

-

Deliver supramaximal electrical stimuli to the nerve. A common pattern is the Train-of-Four (TOF), which consists of four stimuli delivered at 2 Hz.

-

Record the baseline twitch tension or electromyographic response before drug administration.

-

-

Drug Administration and Monitoring:

-

Administer this compound chloride intravenously at the desired dose.

-

Continuously monitor and record the evoked muscle response following drug administration.

-

The onset of neuromuscular blockade is defined as the time from injection to maximum depression of the twitch response.

-

The duration of action is measured as the time from injection until the twitch response recovers to a certain percentage of the baseline (e.g., 25% or 95%).

-

-

Data Analysis:

-

Quantify the degree of neuromuscular blockade by calculating the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).

-

Construct dose-response curves by administering cumulative doses of this compound chloride and measuring the corresponding depression in twitch height to determine ED₅₀ and ED₉₅ values.[11]

-

In Vitro Histamine (B1213489) Release Assay

This protocol describes a method to quantify histamine release from mast cells induced by this compound chloride.

-

Cell/Tissue Preparation:

-

Histamine Release Experiment:

-

Aliquot the cell suspension or tissue pieces into tubes or chambers.

-

Add varying concentrations of this compound chloride to the experimental tubes. Include a control group with buffer only (spontaneous release) and a positive control for maximal histamine release (e.g., cell lysis by sonication).[6]

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[6]

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells/tissue.

-

-

Histamine Quantification:

-

Collect the supernatant.

-

Measure the histamine concentration in the supernatant using a sensitive method such as automated fluorometry or a radioimmunoassay.[6]

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each concentration of this compound chloride relative to the total histamine content (maximal release).

-

Construct a concentration-response curve to determine the EC₅₀ for histamine release.

-

Concluding Remarks

This compound chloride, despite its diminished clinical role, remains a cornerstone in the study of neuromuscular pharmacology. Its well-characterized properties make it an invaluable reference compound for the development and evaluation of new neuromuscular blocking agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the subtype selectivity of this compound and its analogs may yet uncover new insights into the structure and function of nicotinic acetylcholine receptors.

References

- 1. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. resources.wfsahq.org [resources.wfsahq.org]

- 9. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.washington.edu [faculty.washington.edu]

- 13. Some studies on the release of histamine from mast cells treated with d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Tubocurarine in Chondrodendron tomentosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid naturally produced in the South American vine Chondrodendron tomentosum.[1][2][3][4][5][6][7][8][9][10][11][12] Historically used as a component of arrow poisons (curare), its pharmacological properties have been harnessed in modern medicine as a muscle relaxant during surgical procedures.[4][6] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, drawing from established knowledge of benzylisoquinoline alkaloid (BIA) metabolism and specific studies on related compounds. While the complete enzymatic machinery in C. tomentosum is yet to be fully elucidated, this document synthesizes the current understanding and proposes putative mechanisms for the key biosynthetic steps.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway. The core of this pathway involves the formation of (S)-norcoclaurine, a key intermediate, which is subsequently modified through a series of enzymatic reactions to yield a diverse array of alkaloids.[2][7][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

The pivotal final step in this compound biosynthesis is the radical coupling of two enantiomeric units of N-methylcoclaurine, specifically (R)- and (S)-N-methylcoclaurine, to form the characteristic bisbenzylisoquinoline structure.[1][13]

Diagram of the Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Chondrodendron tomentosum.

Key Enzymatic Steps and Intermediates

The biosynthesis of this compound can be dissected into several key stages, each catalyzed by specific enzymes. While some of these enzymes have been characterized in other BIA-producing plants, their specific orthologs in C. tomentosum await definitive identification.

| Step | Precursor(s) | Product | Putative Enzyme(s) | Cofactor(s) |

| 1 | L-Tyrosine | Dopamine | Tyrosine Decarboxylase | Pyridoxal Phosphate |

| 2 | L-Tyrosine | 4-Hydroxyphenylacetaldehyde (4-HPAA) | Tyrosine Aminotransferase, etc. | Pyridoxal Phosphate |

| 3 | Dopamine, 4-HPAA | (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) | |

| 4 | (S)-Norcoclaurine | (S)-Coclaurine | Norcoclaurine 6-O-Methyltransferase (6OMT) | S-Adenosyl Methionine (SAM) |

| 5 | (S)-Coclaurine | (S)-N-Methylcoclaurine | Coclaurine N-Methyltransferase (CNMT) | S-Adenosyl Methionine (SAM) |

| 6 | (S)-N-Methylcoclaurine | (R)-N-Methylcoclaurine | Unknown (Putative stereoisomerase) | |

| 7 | (S)-N-Methylcoclaurine, (R)-N-Methylcoclaurine | This compound | Cytochrome P450 (CYP80 family, putative) | NADPH, O₂ |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed hypothetical protocols for key experiments.

Protocol 1: Isotopic Labeling Studies to Trace the Biosynthetic Pathway

Objective: To confirm the precursor-product relationships in the biosynthesis of this compound in C. tomentosum.

Methodology:

-

Plant Material: Young, healthy Chondrodendron tomentosum plants or cell suspension cultures.

-

Precursor Feeding:

-

Synthesize isotopically labeled precursors, such as [¹³C₆]-L-tyrosine, [¹⁴C]-dopamine, and [¹³C₂¹⁵N]-(S)-norcoclaurine.

-

Administer the labeled precursors to the plants or cell cultures through feeding solutions or injection.

-

Include a control group fed with unlabeled precursors.

-

-

Incubation and Harvesting:

-

Incubate the plant material for various time points (e.g., 24, 48, 72 hours) to allow for the incorporation of the label into downstream metabolites.

-

Harvest and freeze-dry the plant tissue at each time point.

-

-

Alkaloid Extraction:

-

Grind the dried plant material to a fine powder.

-

Perform a Soxhlet extraction with methanol (B129727) or a similar polar solvent.

-

Acid-base partition the crude extract to isolate the alkaloid fraction.

-

-

Analysis:

-

Separate the alkaloid extract using High-Performance Liquid Chromatography (HPLC).

-

Identify the this compound peak by comparing the retention time and UV spectrum with an authentic standard.

-

Analyze the purified this compound and intermediate fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling.

-

Diagram of the Isotopic Labeling Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | chemical compound | Britannica [britannica.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (S)-N-Methylcoclaurine|PDI Inhibitor|CAS 3423-07-2 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. CAS 57-95-4: (+)-Tubocurarine | CymitQuimica [cymitquimica.com]

- 12. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]

- 13. This compound chloride - Wikipedia [en.wikipedia.org]

- 14. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 15. Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 18. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Benzylisoquinoline Alkaloids from the Stems of Limacia scandens and Their Potential as Autophagy Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evidence for the monophyletic evolution of benzylisoquinoline alkaloid biosynthesis in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzylisoquinoline alkaloid biosynthesis | Universitas Scientiarum [revistas.javeriana.edu.co]

- 25. Metabolome and transcriptome association study reveals biosynthesis of specialized benzylisoquinoline alkaloids in Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Tubocurarine Binding Sites on the Nicotinic Acetylcholine Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the binding sites for d-tubocurarine (dTC), a classic competitive antagonist, on the nicotinic acetylcholine (B1216132) receptor (nAChR). It details the specific locations of these sites at the interfaces of the receptor's subunits, identifies the key amino acid residues involved in the interaction, and presents quantitative binding data from various studies. Furthermore, this guide outlines the primary experimental methodologies employed to elucidate these molecular interactions and includes graphical representations of the receptor structure, experimental workflows, and the mechanism of antagonism to facilitate a deeper understanding.

Introduction to Tubocurarine and the Nicotinic Acetylcholine Receptor

The nicotinic acetylcholine receptor (nAChR) is a pentameric ligand-gated ion channel that plays a critical role in synaptic transmission at the neuromuscular junction and in the central nervous system.[1][2] These receptors are composed of five subunits arranged around a central ion pore.[3] The muscle-type nAChR, found at the neuromuscular junction, typically has a subunit composition of (α1)₂β1γδ in the embryonic form and (α1)₂β1δε in the adult form.[2] The binding of the neurotransmitter acetylcholine (ACh) to two distinct sites on the receptor triggers a conformational change, opening the channel to allow cation influx and subsequent cell depolarization.[1]

d-tubocurarine is a mono-quaternary alkaloid renowned as the principal active component of curare, a historical arrow poison.[4][5] In pharmacology, it serves as a prototypical non-depolarizing neuromuscular blocking agent.[4] Its mechanism of action involves competitive antagonism of ACh at the nAChR binding sites.[4][5] By occupying these sites without activating the receptor, this compound prevents ACh from binding, thereby inhibiting ion flow and leading to flaccid paralysis of skeletal muscle.[4][5] Understanding the precise molecular interactions between this compound and the nAChR is fundamental for the rational design of novel neuromuscular blockers and for comprehending the structure-function relationships of this important receptor class.

Location and Stoichiometry of this compound Binding Sites

This compound, like acetylcholine, binds to the extracellular domain of the nAChR at the interfaces between subunits.[6][7] In the well-studied Torpedo electric organ nAChR (homologous to the embryonic muscle type), there are two non-equivalent binding sites for this compound, exhibiting different affinities.[8][9]

-

High-Affinity Site: This site is located at the interface between an α-subunit and the γ-subunit (α-γ interface).[6][7][9]

-

Low-Affinity Site: This site is found at the interface between the other α-subunit and the δ-subunit (α-δ interface).[6][7][9]

This localization at subunit interfaces means that residues from both adjacent subunits contribute to forming the binding pocket.[6][7] This structural arrangement is a hallmark of the Cys-loop receptor family, to which the nAChR belongs. The presence of two distinct sites with differing affinities for this compound contributes to the complex pharmacology of the receptor.[8][10]

Key Amino Acid Residues in this compound Binding

A combination of photoaffinity labeling and site-directed mutagenesis studies has successfully identified specific amino acid residues that are critical for this compound binding. These residues are located within the "principal" face of the α-subunit and the "complementary" face of the adjacent γ or δ-subunit.

Key Residues Identified by Photoaffinity Labeling:

Photoaffinity labeling experiments using [³H]d-tubocurarine have covalently marked residues in close proximity to the bound ligand. Subsequent protein sequencing identified these key interaction points[8]:

-

α-Subunit:

-

αTyr-190: The primary site of [³H]dTC photoincorporation.

-

αCys-192: Labeled with lower efficiency.

-

αTyr-198: Also labeled with lower efficiency.

-

-

γ-Subunit:

-

γTrp-55: The primary site of incorporation at the high-affinity α-γ interface.

-

-

δ-Subunit:

-

δTrp-57: The primary site of incorporation at the low-affinity α-δ interface.

-

Key Residues Identified by Site-Directed Mutagenesis:

Mutating specific amino acids and observing the resulting change in this compound affinity further confirms their role in binding.

-

α-Subunit:

-

αTyr-93 and αTyr-190: Phenylalanine substitutions at these positions reduce curare affinity, indicating their importance for high-affinity binding.[11]

-

αTyr-198: A phenylalanine substitution at this position unexpectedly causes a 10-fold increase in curare affinity, suggesting this residue influences the local conformation of the binding pocket.[11]

-

-

γ-Subunit:

-

γTrp-55: A leucine (B10760876) mutation (γW55L) results in an eightfold decrease in curare affinity, confirming its critical role.[11]

-

γTyr-117: Double mutant cycle analysis suggests an interaction between this residue and the 2-N position of this compound.[12]

-

-

δ-Subunit:

-

δW57L: This mutation had no significant effect on affinity in one study, suggesting potential complexities in the low-affinity site's interaction.[11]

-

Quantitative Data on this compound Binding

The affinity of this compound for the nAChR has been quantified using various techniques, yielding dissociation constants (Kd), inhibitor constants (Ki), and half-maximal inhibitory concentrations (IC₅₀). The data consistently show a high-affinity and a low-affinity interaction.

| Receptor Source/Type | Subunit Interface | Method | Parameter | Value | Reference(s) |

| Torpedo nAChR | α-γ (High Affinity) | Photoaffinity Labeling | Kd | 35 nM | [6][9] |

| Torpedo nAChR | α-δ (Low Affinity) | Photoaffinity Labeling | Kd | 1.2 µM | [6][9] |

| Torpedo nAChR | High Affinity | [³H]dTC Binding | Kd | 30 nM | [8] |

| Torpedo nAChR | Low Affinity | [³H]dTC Binding | Kd | 8 µM | [8] |

| Torpedo nAChR | High Affinity | Electrophysiology | Ki | 20 nM | [11] |

| Mouse Muscle (BC3H-1) | High Affinity | Electrophysiology | IC₅₀ | 41 nM | [13] |

| Frog Neuromuscular Junction | Not specified | Electrophysiology | KD | 2.2 - 8.8 µM | [14] |

Experimental Protocols

The characterization of this compound binding sites has relied on several key experimental methodologies.

Photoaffinity Labeling

This powerful technique identifies residues in the binding pocket that are in direct contact with the ligand.

Protocol Workflow:

-

Incubation: nAChR-rich membranes (e.g., from Torpedo electric organ) are equilibrated with radiolabeled [³H]d-tubocurarine in the dark.

-

Photolysis: The mixture is irradiated with high-intensity UV light (typically 254 nm). This causes the dTC molecule to become chemically reactive and form a covalent bond with nearby amino acid residues.[6][9]

-

Control: A parallel experiment is conducted in the presence of a saturating concentration of a competing ligand (like carbamoylcholine or α-bungarotoxin) to identify non-specific labeling.[6] Covalent incorporation that is blocked by the competitor is considered specific to the binding site.

-

Subunit Separation: The nAChR subunits are separated using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Identification of Labeled Subunits: Gel slices corresponding to the α, γ, and δ subunits are excised and radioactivity is quantified to confirm which subunits were labeled.[6]

-

Peptide Mapping: The radiolabeled subunits are isolated and subjected to enzymatic digestion (e.g., with V8 protease).

-

Peptide Separation & Sequencing: The resulting peptide fragments are separated by HPLC. Radioactive peptides are collected and subjected to N-terminal Edman degradation sequencing to identify the exact amino acid residue(s) that were covalently modified.[8]

Site-Directed Mutagenesis with Electrophysiology

This approach validates the functional importance of residues identified by other means.

Protocol Workflow:

-

Mutation: The gene encoding an nAChR subunit (e.g., the α-subunit) is altered using molecular biology techniques to replace a target amino acid with another (e.g., Tyrosine to Phenylalanine, Y→F).

-

Expression: The cRNAs for the wild-type and mutated subunits are injected into a heterologous expression system, typically Xenopus oocytes. The oocytes then synthesize and embed the functional nAChR channels in their plasma membrane.

-

Electrophysiological Recording: A two-electrode voltage clamp is used to measure the macroscopic currents that flow through the receptors in response to the application of ACh.

-

Inhibition Assay: Dose-response curves for this compound inhibition are generated. ACh is applied to the oocyte in the absence and presence of various concentrations of this compound.

-